1-(3-Chlorophenyl)-4-(propylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-2-10-19(17,18)16-8-6-15(7-9-16)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCPVALNWCZXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with propylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Sulfonylation of Piperazine Derivatives
Piperazine rings are commonly functionalized via nucleophilic substitution or condensation reactions. While no direct data exists for the propylsulfonyl variant, sulfonylation typically involves reacting piperazine with sulfonyl chlorides. For example:
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General Reaction :
This reaction likely proceeds in polar aprotic solvents (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl .
Alkylation and Functional Group Compatibility
The synthesis of chlorophenyl-piperazine derivatives (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) involves stepwise alkylation :
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Step 1 : Formation of bis(2-chloroethyl)methylamine hydrochloride from diethanolamine and thionyl chloride .
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Step 2 : Reaction with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride .
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Step 3 : Alkylation with 1-bromo-3-chloropropane under alkaline conditions (NaOH, 0–10°C) to introduce the chloropropyl group .
For sulfonyl derivatives, analogous steps could replace alkyl halides with sulfonyl chlorides.
Stability and Reactivity Considerations
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Thermal Stability : Piperazine sulfonamides generally exhibit stability up to 200°C .
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Solubility : Sulfonyl groups enhance hydrophilicity, with solubility observed in DMSO and methanol .
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Reactivity : The sulfonyl group may participate in hydrogen bonding, affecting crystallization and bioavailability .
Comparative Data for Analogous Compounds
Unresolved Challenges
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Agent
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development aimed at treating various diseases.
Mechanism of Action
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which can lead to various biological effects. For instance, its interaction with histamine receptors suggests potential use in treating allergic reactions.
Biological Research
Biological Activity Studies
1-(3-Chlorophenyl)-4-(propylsulfonyl)piperazine is being explored for its biological activities through various studies. It has shown promise in antimicrobial assays and anticancer screenings, indicating its potential utility in pharmacological research .
Case Studies
Studies have demonstrated that piperazine derivatives can influence neurotransmitter systems, which could lead to developments in treating psychiatric disorders. For example, the compound's structural analogs have been evaluated for their effects on dopamine receptor activity, suggesting a role in neuropharmacology .
Industrial Applications
Synthesis and Material Development
The compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in organic synthesis. Its unique properties allow it to be an intermediate in the production of pharmaceuticals and agrochemicals, contributing to advancements in material science.
Summary of Findings
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties; potential therapeutic applications. |
| Biological Research | Explored for biological activities; influences neurotransmitter systems. |
| Industrial Applications | Used as a building block and reagent in organic synthesis; intermediate for pharmaceuticals. |
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(propylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Lacks the propylsulfonyl group, which may result in different chemical and biological properties.
4-(Propylsulfonyl)piperazine:
Other piperazine derivatives:
Biological Activity
1-(3-Chlorophenyl)-4-(propylsulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- CAS Number : 496777-56-1
- Molecular Formula : C13H18ClN2O2S
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its structure allows it to act as both an antagonist and agonist in different contexts, influencing mood regulation and potential antipsychotic effects.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant Activity : Studies show that derivatives of this compound can act as dopamine autoreceptor agonists and antagonists of postsynaptic dopamine receptors, contributing to its antidepressant properties .
- Anticonvulsant Activity : Animal studies have demonstrated that similar piperazine derivatives possess anticonvulsant effects, suggesting potential therapeutic applications in seizure disorders .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .
Study 1: Antidepressant Properties
A study conducted on a series of piperazine derivatives, including this compound, assessed their ability to inhibit stereotypy induced by apomorphine in mice. Results indicated significant inhibition of stereotypic behavior, suggesting potential for development as antidepressants .
Study 2: Metabolic Profiling
A toxicological analysis involving the metabolism of related compounds showed that 1-(3-Chlorophenyl)piperazine (mCPP), a structural analog, undergoes extensive metabolism primarily through hydroxylation. This metabolic pathway may provide insights into the safety and efficacy profiles of piperazine derivatives like this compound .
Study 3: Anticonvulsant Activity
Research evaluating the anticonvulsant effects of various piperazine compounds revealed that some derivatives exhibited significant protective effects against induced seizures in animal models. The study highlighted the potential for these compounds in treating epilepsy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing with Sulfonating Agents : This method incorporates the propylsulfonyl group into the piperazine framework.
- Condensation Reactions : Reaction with various aryl halides can yield desired derivatives with specific biological activities.
Q & A
Q. What synthetic routes are commonly employed for 1-(3-Chlorophenyl)-4-(propylsulfonyl)piperazine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the piperazine core and (2) sulfonylation.
- Step 1: Introduce the 3-chlorophenyl group via nucleophilic substitution using 3-chlorophenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere .
- Step 2: Propylsulfonyl incorporation via sulfonylation. React the intermediate with propane-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at room temperature for 12–16 hours .
- Optimization: Yield improvements (>80%) are achieved by controlling moisture (use molecular sieves) and stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures purity >95% .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and piperazine ring integrity. Key signals include δ 2.8–3.5 ppm (piperazine protons) and δ 7.2–7.6 ppm (aromatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.06) .
- X-ray Powder Diffraction (XRPD): Confirms crystalline structure and polymorphic purity .
- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition onset >200°C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage: Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent sulfonate formation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the sulfonyl group to predict hydrolysis susceptibility. Solvent effects (e.g., water vs. DMSO) are modeled using the SMD continuum model .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., serotonin receptors) to identify binding motifs. Use software like GROMACS with CHARMM force fields .
- Reaction Pathway Prediction: Tools like Pistachio or Reaxys predict side products (e.g., sulfonic acid derivatives) under acidic conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Validation: Re-test batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required) .
- Assay Standardization: Use identical cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%) .
- Meta-Analysis: Apply multivariate regression to published IC₅₀ values, adjusting for variables like incubation time and temperature .
Q. How does structural modification of the sulfonyl group impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Adjustments: Replace the propylsulfonyl group with shorter (methyl) or branched (isopropyl) chains. Measure log P via shake-flask method (log P range: 1.8–2.5) .
- Metabolic Stability: Incubate derivatives with human liver microsomes (HLMs) and quantify half-life (t₁/₂) using LC-MS/MS. Propylsulfonyl derivatives show t₁/₂ > 120 minutes due to reduced CYP3A4 affinity .
- Permeability: Assess Caco-2 cell monolayer permeability; sulfonyl chain length inversely correlates with apparent permeability (Papp) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via UV-Vis (λmax 270 nm). Stable at pH ≥5 but hydrolyzes to sulfonic acid at pH <3 .
- Plasma Stability: Add compound to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant via LC-MS. >90% recovery indicates minimal esterase-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
